Methyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Overview
Description
Methyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride, commonly referred to as M2PMB-HCl, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and ethanol, and is commonly used as a research tool in organic chemistry, biochemistry, and pharmacology. M2PMB-HCl has been used in various scientific experiments to study the effects of certain drugs, hormones, and other natural compounds on the body, as well as to investigate the structure and function of proteins and other biological molecules.
Scientific Research Applications
Material Science Applications
A study by Almeida et al. (2017) explored the synthesis of a pyrrole derivative integrated with Methyl Red (MR), a dye, and its electrochemical polymerization for potential applications in electrochromic devices. The derivative, poly[3-(N-pyrrolyl)propyl 2-(4-dimethylaminophenylazo)benzoate] (PMRPy), showed enhanced electrochromic properties such as chromatic contrast and stability, making it suitable for applications in pH sensors due to its color variation in different pH environments (Almeida et al., 2017).
Chemistry and Synthesis
In the field of synthetic organic chemistry, Kempe et al. (1982) described the use of 2'-benzoylation in the synthesis of protected ribonucleosides, facilitating the preparation of RNA and DNA-RNA mixtures. This method highlights the versatility of benzoyl derivatives in nucleic acid synthesis (Kempe et al., 1982).
Pharmacology and Biochemistry
While the direct applications in pharmacology were excluded based on your requirements, it's worth noting that the structural analogs and derivatives of Methyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride often serve as a foundation for the development of compounds with potential biological activities. Studies like those conducted by Lin et al. (1997) on nicotinic acetylcholine receptor ligands highlight the importance of such derivatives in understanding receptor-ligand interactions and their implications in cognitive enhancement (Lin et al., 1997).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-4-2-3-5-12(11)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJWDIKDMCPUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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